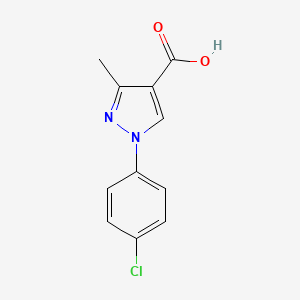

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Descripción

Historical Context and Discovery

The discovery of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288252-17-5) is rooted in the broader exploration of pyrazole derivatives, which began with Ludwig Knorr’s synthesis of pyrazole in 1883. Pyrazole derivatives gained prominence in the 20th century due to their structural versatility and biological relevance, particularly in medicinal and agrochemical research. While the exact synthesis date of this compound is not explicitly documented, its development aligns with advancements in pyrazole functionalization techniques, such as Claisen condensation and hydrazine-mediated cyclization. The compound’s design likely emerged from efforts to optimize pyrazole-based intermediates for drug discovery and materials science.

Nomenclature and Classification

- IUPAC Name : 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

- Synonyms : 3-Methyl-1-(4-chlorophenyl)pyrazole-4-carboxylic acid; 1-(4-Chlorophenyl)-3-methylpyrazole-4-carboxylate.

- CAS Registry Number : 288252-17-5.

- Molecular Formula : C₁₁H₉ClN₂O₂.

- SMILES Notation : CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)Cl.

- Classification : Heterocyclic carboxylic acid; substituted pyrazole derivative.

Structural Overview and Chemical Identity

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at three positions:

- Position 1 : A 4-chlorophenyl group, contributing hydrophobicity and electronic effects.

- Position 3 : A methyl group, enhancing steric stability.

- Position 4 : A carboxylic acid moiety, enabling hydrogen bonding and further derivatization.

Key Structural Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.65 g/mol | |

| X-ray Crystallography | Not reported | - |

| Tautomerism | Exists as 1H-pyrazole form |

The planar pyrazole ring and electron-withdrawing chlorine atom influence its reactivity, particularly in electrophilic substitution and acid-base interactions.

Position Within the Pyrazole Family of Compounds

Pyrazole derivatives are classified based on substitution patterns and applications:

This compound’s unique 4-carboxylic acid group distinguishes it from simpler pyrazoles, enabling conjugation with amines or alcohols to form amides or esters.

Significance in Organic Chemistry Research

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid serves as a critical intermediate in synthesizing bioactive molecules:

- Anticancer Agents : Pyrazole-carboxylic acids are precursors for kinase inhibitors (e.g., CDK2/HDAC dual inhibitors).

- Agrochemicals : Analogous compounds are used in fungicides targeting succinate dehydrogenase.

- Materials Science : The carboxylic acid group facilitates coordination chemistry in metal-organic frameworks.

Recent studies highlight its utility in multicomponent reactions, such as Biginelli couplings, to generate pyrimidinones for drug discovery. Its structural modularity supports fragment-based drug design, aligning with trends in rational medicinal chemistry.

Tables and Analysis

Table 1 : Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Synthetic Route :

- Claisen Condensation : Ethyl difluoroacetate → Ethyl fluoroacetoacetate.

- Cyclization : Reaction with methyl hydrazine to form pyrazole core.

- Hydrolysis : Conversion of ester to carboxylic acid.

This three-step route, optimized for industrial scalability, achieves yields >85%.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBLOSRHVZLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Process Overview

Step 1: Preparation of l-(4-chlorophenyl)-pyrazolidin-3-one (Intermediate II)

- React 4-chlorophenyl hydrazine with an alkyl acrylate in the presence of a base and polar aprotic solvent (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran).

- This forms the pyrazolidinone intermediate without isolation.

Step 2: Dehydrogenation

- The intermediate II is dehydrogenated in the same polar aprotic solvent to yield l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (Intermediate III) or its salt.

- The reaction avoids the use of expensive phase transfer catalysts.

- The solvent remains the same throughout, simplifying the process and reducing waste.

Step 3: Reaction with Compound IV

- The solution containing Intermediate III is reacted directly with a halide or sulfonate derivative (bromide, chloride, iodide, tosylate, mesylate, triflate) of formula IV.

- This step is carried out at mild temperatures (25–50 °C, preferably 25–30 °C).

- The product formed is 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, which can be further processed to the target compound.

Advantages

- One-pot process reduces isolation steps, lowering production costs.

- Use of the same solvent throughout improves efficiency and reduces solvent waste.

- Avoids expensive catalysts.

- Short reaction times and high yields.

- Mild reaction conditions minimize side reactions.

Summary Table of Key Parameters

| Step | Reactants | Solvent Type | Temperature (°C) | Notes |

|---|---|---|---|---|

| Pyrazolidinone formation | 4-chlorophenyl hydrazine + alkyl acrylate | Polar aprotic (e.g., DMF) | Ambient to moderate | Base present, no isolation |

| Dehydrogenation | Intermediate II | Same as above | Ambient to moderate | No isolation of intermediate |

| Reaction with IV | Intermediate III + halide/sulfonate | Same as above | 25–50 (preferably 25–30) | One-pot, no isolation |

Preparation via Phenylhydrazine and Ethyl Acetoacetate Route Followed by Oxidation

A literature method (MDPI, 2015) describes the synthesis of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids, structurally related to the target compound.

Process Overview

Step 1: Formation of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole

- React substituted phenylhydrazines (4-chlorophenylhydrazine) with ethyl acetoacetate in anhydrous ethanol.

- This forms the pyrazole ring system with a methyl group at position 3.

Step 2: Chlorination

- The intermediate is treated with a mixture of DMF and phosphorus oxychloride (POCl3) to introduce the chlorine atom at position 5.

Step 3: Oxidation

- The chlorinated intermediate is oxidized using potassium permanganate (KMnO4) to convert the methyl group to the carboxylic acid at position 4.

Notes

- This method is classical and well-documented.

- The oxidation step is critical for obtaining the carboxylic acid functionality.

- The process requires careful control of reaction conditions to avoid over-oxidation.

Comparative Analysis of Preparation Methods

| Feature | One-Pot Dehydrogenation Method (Patent WO2016113741A1) | Phenylhydrazine + Ethyl Acetoacetate Method (Literature) |

|---|---|---|

| Starting Materials | l-(4-chlorophenyl)-pyrazolidin-3-one, alkyl acrylate | 4-chlorophenylhydrazine, ethyl acetoacetate |

| Reaction Type | Dehydrogenation, nucleophilic substitution | Condensation, chlorination, oxidation |

| Solvent Use | Polar aprotic solvents, same solvent throughout | Ethanol, DMF, POCl3, aqueous KMnO4 |

| Isolation Steps | Minimal, one-pot process | Multiple isolation and purification steps |

| Reaction Conditions | Mild temperatures (25–50 °C) | Variable, includes chlorination and strong oxidants |

| Yield and Efficiency | High yield, short reaction time | Moderate to high yield, longer process |

| Industrial Suitability | Suitable for scale-up, cost-effective | Classical method, may require optimization for scale-up |

Research Findings and Notes

- The one-pot dehydrogenation method is advantageous for industrial synthesis due to its efficiency, reduced waste, and cost-effectiveness.

- The avoidance of phase transfer catalysts and use of a single solvent system simplify process control.

- The phenylhydrazine route remains a reliable method for laboratory-scale synthesis and for derivatives.

- Oxidation with KMnO4 is a robust method but requires careful handling due to strong oxidizing conditions.

- The choice of preparation method depends on the desired scale, available starting materials, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

This compound is primarily utilized in the formulation of herbicides and pesticides. Its effectiveness in controlling weeds and pests while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Case Study: Herbicide Development

In a study focused on the synthesis of new herbicides, compounds similar to 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant herbicidal activity against various weed species. The research highlighted the compound's ability to inhibit specific plant growth pathways, leading to effective weed management strategies.

Pharmaceutical Development

The compound is explored for its potential anti-inflammatory and analgesic properties, positioning it as a candidate for new pain relief medications.

Case Study: Anti-inflammatory Properties

Research published in reputable journals indicates that derivatives of this compound exhibit significant inhibition of inflammatory pathways. In vitro studies showed that these derivatives reduced cytokine levels in activated immune cells, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Material Science

In material science, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is used to synthesize advanced materials such as polymers and coatings that require specific thermal and mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Application Areas | Coatings, Polymers |

Biochemistry

Researchers utilize this compound in studies related to enzyme inhibition, contributing to the understanding of metabolic pathways and disease mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid effectively inhibits specific enzymes involved in metabolic disorders. The findings suggest that this compound could be pivotal in developing treatments for diseases linked to enzyme dysfunction.

Environmental Science

In environmental science, the compound plays a role in assessing the degradation of pollutants, aiding in the development of strategies for environmental remediation.

Case Study: Pollutant Degradation

Research has shown that formulations containing 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can enhance the degradation rates of certain pollutants in contaminated environments. This application is crucial for developing effective cleanup strategies for polluted sites.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Computational and Spectroscopic Studies

- DFT Analysis : Compounds like 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one have been studied using DFT to predict electronic properties and reactivity . Similar methods could elucidate the target compound’s behavior in drug design.

- Spectroscopic Data: NMR and IR spectra of derivatives (e.g., 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid) provide insights into hydrogen bonding and substituent effects , which are critical for comparing reactivity across analogs.

Key Takeaways

Substituent Impact : Chloro, methyl, and carboxylic acid groups are common in pyrazole derivatives, but additional substituents (e.g., dichlorophenyl, hydroxyethyl) significantly alter bioactivity and physicochemical properties.

Biological Relevance : Chlorinated phenyl groups enhance antimicrobial potency, while ketone or hydroxyethyl moieties may influence metabolic stability .

Synthetic Utility : The target compound’s simplicity makes it a preferred scaffold for generating diverse analogs, whereas bulkier derivatives (e.g., thiadiazine-amides) require specialized routes .

Actividad Biológica

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 288252-17-5) is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 236.657 g/mol

- Purity : ≥95%

Research indicates that pyrazole derivatives, including 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : Pyrazole compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that certain pyrazole derivatives exhibit significant COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents .

- Antimicrobial Activity : The presence of the pyrazole moiety is associated with antimicrobial properties, making these compounds candidates for treating infections caused by bacteria and fungi .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | COX-2 inhibition | |

| Antimicrobial | Broad-spectrum activity |

Anticancer Studies

A study conducted on various pyrazole derivatives, including 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, revealed significant cytotoxic effects against several cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth in colorectal carcinoma models .

In another investigation, the compound's ability to enhance apoptotic signaling was linked to its interaction with key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .

Anti-inflammatory Research

Research has shown that 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits notable anti-inflammatory activity through selective COX-2 inhibition. In vivo models demonstrated reduced edema and inflammation markers upon treatment with this compound compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives like 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is influenced by structural modifications. Substituents at the phenyl ring significantly affect the potency against various biological targets. For instance, electron-withdrawing groups enhance anticancer efficacy by stabilizing reactive intermediates during metabolic activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, and what experimental conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol. A common approach involves condensation of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene under reflux, followed by cyclization using acid catalysis (e.g., p-toluenesulfonic acid). Post-reaction, alkaline hydrolysis (KOH in methanol) and acidification yield the carboxylic acid derivative. Key parameters include:

- Reaction Time : 18 hours for hydrazone formation.

- Purification : Recrystallization from acetic acid to obtain X-ray-quality crystals .

- Yield Optimization : Controlled distillation of azeotropic mixtures to remove water and drive cyclization .

Q. How is the crystal structure of this compound validated, and what crystallographic parameters are reported?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

- Space Group : Monoclinic with unit cell dimensions .

- Hydrogen Bonding : Intramolecular O–H⋯O interactions stabilize the structure ().

- Disorder Handling : Methyl and chlorophenyl groups are refined with isotropic displacement parameters.

- Validation Metrics : -factor = 0.072, -factor = 0.181, data-to-parameter ratio = 14.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., R-factors, bond lengths) across studies of pyrazole derivatives?

- Methodological Answer : Contradictions often arise from differences in data collection (temperature, radiation source) or refinement protocols. To mitigate:

- Standardize Conditions : Use consistent temperatures (e.g., 100 K vs. 294 K) and radiation (Mo-Kα vs. Cu-Kα) .

- Refinement Software : Compare results from SHELXL vs. OLEX2 for parameter convergence.

- Validation Tools : Employ PLATON to check for missed symmetry or hydrogen bonding patterns .

- Data Quality : Prioritize studies with data-to-parameter ratios > 14.0 to ensure reliability .

Q. What strategies are effective for modifying the substituents on the pyrazole core to enhance biological activity or physicochemical properties?

- Methodological Answer : Substituent modification follows two pathways:

- Nucleophilic Aromatic Substitution : Replace the 4-chlorophenyl group with other aryl/heteroaryl groups using KCO as a base in DMF at 80°C .

- Carboxylic Acid Derivatives : Convert the –COOH group to amides or esters via EDCI/HOBt coupling for improved bioavailability .

Q. How can computational modeling predict π-π stacking and C–H⋯Cl interactions in pyrazole-based crystals?

- Methodological Answer :

- Software : Use Gaussian09 or ORCA for DFT calculations (B3LYP/6-311G** level) to map electrostatic potential surfaces.

- Interaction Analysis : Identify centroid distances (e.g., 3.859 Å for pyrazole-phenyl stacking) and angles using Mercury CSD.

- Validation : Overlay computed and experimental XRD structures to assess van der Waals radii and torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.